molecular formula C15H11FO3 B4774472 2-acetylphenyl 3-fluorobenzoate

2-acetylphenyl 3-fluorobenzoate

Cat. No.: B4774472
M. Wt: 258.24 g/mol
InChI Key: KWOFWNJGRKDHIW-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3-fluorobenzoate is an ester derivative featuring a benzoate backbone substituted with a fluorine atom at the meta (3-) position and an acetyl group on the ortho (2-) position of the phenyl ring attached to the ester oxygen (Figure 1). This structure combines electron-withdrawing (fluorine) and electron-donating (acetyl) substituents, influencing its physicochemical and reactivity profiles. The compound is of interest in medicinal and materials chemistry due to the tunability of ester-based molecules for applications such as prodrugs or polymer precursors .

Properties

IUPAC Name

(2-acetylphenyl) 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)13-7-2-3-8-14(13)19-15(18)11-5-4-6-12(16)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOFWNJGRKDHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Halogens/Methyl Groups

2-Acetylphenyl 3-Bromo-4-methylbenzoate (CAS 511516-77-1)
  • Structure : Similar to the target compound but substitutes fluorine with bromine at the 3-position and adds a methyl group at the 4-position on the benzoate ring.
  • Molecular Formula : C₁₆H₁₃BrO₃ (vs. C₁₅H₁₁FO₃ for 2-acetylphenyl 3-fluorobenzoate).
  • Key Differences: Electron Effects: Bromine is less electronegative than fluorine but introduces greater steric bulk. The methyl group (electron-donating) may counteract bromine’s electron-withdrawing effect, altering hydrolysis rates compared to the fluorine-substituted analog. Applications: Bromine’s presence may enhance photostability but increase molecular weight, affecting solubility .
[2-(3,4,5-Trifluorobenzoyl)phenyl] Acetate (CAS 890099-18-0)
  • Structure : Features three fluorine atoms on the benzoyl ring, compared to one in the target compound.
  • Key Differences :
    • Electronic Environment : The trifluoro substitution creates a stronger electron-withdrawing effect, stabilizing the ester carbonyl and reducing hydrolysis rates.
    • Thermal Stability : Increased fluorine content may enhance thermal stability due to stronger C–F bonds, making it suitable for high-temperature applications .

Functional Group Variations: Ester vs. Amide/Ketone

N-(2-Acetylphenyl)acetamide
  • Structure : Replaces the ester group with an amide.
  • Key Differences :
    • Hydrogen Bonding : The amide’s NH group enables intermolecular hydrogen bonding, increasing melting point and crystalline stability compared to the ester.
    • Reactivity : Amides are less prone to hydrolysis than esters under physiological conditions, making them preferable in drug design for prolonged stability .
1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone)
  • Structure: A simple acetophenone with a chlorine substituent in the ortho position.
  • Key Differences: Reactivity: The ketone group is more reactive toward nucleophilic addition than the ester. Chlorine’s steric hindrance in the ortho position may reduce accessibility for reactions.

Positional Isomerism: Ortho vs. Meta Substituents

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
  • Structure : Features a fluorine at the ortho (2-) position on the phenyl ring, compared to meta (3-) in the target compound.
  • Electronic Effects: Proximity to the carbonyl may enhance resonance withdrawal, stabilizing the ester .

Comparative Data Table

Compound Molecular Formula Substituents (Position) Functional Group Key Properties
2-Acetylphenyl 3-fluorobenzoate C₁₅H₁₁FO₃ F (3), Acetyl (2) Ester Moderate hydrolysis rate, balanced electronic effects
2-Acetylphenyl 3-bromo-4-methylbenzoate C₁₆H₁₃BrO₃ Br (3), CH₃ (4) Ester Higher molecular weight, reduced solubility
[2-(3,4,5-Trifluorobenzoyl)phenyl] acetate C₁₅H₁₀F₃O₃ F (3,4,5) Ester High thermal stability, slow hydrolysis
N-(2-Acetylphenyl)acetamide C₁₀H₁₁NO₂ Acetyl (2) Amide High melting point, slow hydrolysis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ F (2) Ester Steric hindrance, stabilized carbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetylphenyl 3-fluorobenzoate
Reactant of Route 2
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2-acetylphenyl 3-fluorobenzoate

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